![molecular formula C15H24N4O B2607407 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide CAS No. 1448124-61-5](/img/structure/B2607407.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic benefits in various diseases such as diabetes, cancer, and cardiovascular diseases.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives similar to "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide" show significant antitumor activities. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, bearing different groups at the 5-position, have exhibited in vivo antitumor activity, particularly against leukemic and solid tumors, through DNA intercalation and other mechanisms. These compounds’ efficacy in vivo suggests potential applications in cancer treatment (Denny et al., 1987).
Synthesis and Application of Novel Compounds
The synthesis of novel pyrimidinopyrazole derivatives has shown outstanding in vitro antitumor activity against specific cancer cell lines, indicating the potential for developing new therapeutic agents. This research highlights the utility of "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide" derivatives in medicinal chemistry and drug discovery (Fahim et al., 2019).
Photophysical Properties and pH-Sensing Application
Derivatives designed from the molecular structure of "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide" have been utilized in creating novel colorimetric pH sensors. These compounds, featuring donor-π-acceptor (D–π–A) configurations, exhibit solid-state fluorescence and positive solvatochromism. Their ability to undergo reversible protonation, leading to significant color changes, makes them suitable for pH-sensing applications, demonstrating the versatility of such derivatives in sensor technologies (Yan et al., 2017).
Mechanism of Action
Target of Action
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide is a DNA intercalator that exerts its antitumor action through the enzyme topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication and transcription .
Mode of Action
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide interacts with its target, topoisomerase II, by intercalating into the DNA . This interaction results in the inhibition of the enzyme’s activity, leading to DNA damage and cell death .
Biochemical Pathways
The interaction of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide with topoisomerase II affects the DNA replication and transcription pathways . The downstream effects include DNA damage, cell cycle arrest, and ultimately, cell death .
Result of Action
The molecular and cellular effects of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide’s action include DNA damage, cell cycle arrest, and cell death . These effects are a result of the compound’s interaction with topoisomerase II and its subsequent inhibition .
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-13(11(2)17-15(16-10)19(3)4)18-14(20)12-8-6-5-7-9-12/h12H,5-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSPZFALMWFKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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